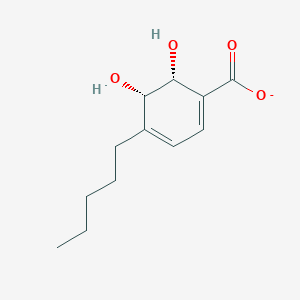
(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate
説明
(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate is a useful research compound. Its molecular formula is C12H17O4- and its molecular weight is 225.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity based on diverse sources, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H18O4
- Molecular Weight : 226.27 g/mol
- CAS Number : 205639-93-6
Research indicates that this compound exhibits anticancer properties through several mechanisms:
- Induction of Apoptosis : The compound has been shown to activate caspases and induce apoptosis in various cancer cell lines. This is crucial for its potential as an antineoplastic agent.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cells, leading to oxidative stress that can trigger cell death pathways.
- Cell Cycle Arrest : It affects the cell cycle progression in cancer cells, contributing to its antiproliferative effects.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism | References |
|---|---|---|---|
| Human Melanoma M14 | 15 | Apoptosis via caspase activation | |
| Prostate Cancer PC3 | 20 | ROS generation | |
| Breast Cancer MCF7 | 25 | Cell cycle arrest |
Study 1: Antiproliferative Effects
In a study assessing the cytotoxic effects of various cyclohexadiene derivatives, this compound was evaluated against multiple human cancer cell lines. Results demonstrated significant antiproliferative activity with IC50 values ranging from 15 to 25 µM across different cell types. The study concluded that the compound's structure significantly enhances its bioactivity compared to other analogs .
Study 2: Mechanistic Insights
Another investigation focused on the mechanisms underlying the compound's cytotoxicity. It was found that treatment with this compound resulted in increased levels of apoptotic markers and ROS in treated cells. Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner .
Future Directions
Given its promising biological activity and mechanisms of action, further research is warranted to explore:
- In vivo studies : To assess the efficacy and safety profile in animal models.
- Combination therapies : Evaluating synergistic effects with other chemotherapeutic agents.
- Mechanistic studies : Detailed investigations into the signaling pathways involved in its anticancer effects.
特性
IUPAC Name |
(5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16)/p-1/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNLKEAXAZXFKE-WDEREUQCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C(C1O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474554 | |
| Record name | ZINC06661686 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205639-93-6 | |
| Record name | ZINC06661686 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















